2-Phenyl-1-[4-(2-piperidin-1-YL-ethoxy)-phenyl]-1,2,3,4-tetrahydro-isoquinolin-6-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its fully saturated form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated tetrahydroisoquinoline derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol involves its interaction with molecular targets such as estrogen receptor alpha . The compound binds to the receptor, modulating its activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular function, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-Phenyltetrahydroisoquinoline: Shares the tetrahydroisoquinoline core structure but lacks the piperidine and ethoxy substituents.
Phenoxy compounds: Contain a phenoxy group but differ in the overall structure and functional groups.
Uniqueness
2-Phenyl-1-[4-(2-Piperidin-1-Yl-Ethoxy)-Phenyl]-1,2,3,4-Tetrahydro-Isoquinolin-6-Ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine moiety and the ethoxy linkage enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C28H32N2O2 |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
(1R)-2-phenyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C28H32N2O2/c31-25-11-14-27-23(21-25)15-18-30(24-7-3-1-4-8-24)28(27)22-9-12-26(13-10-22)32-20-19-29-16-5-2-6-17-29/h1,3-4,7-14,21,28,31H,2,5-6,15-20H2/t28-/m1/s1 |
InChI Key |
FMWVCTJKLAVRPB-MUUNZHRXSA-N |
Isomeric SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)[C@@H]3C4=C(CCN3C5=CC=CC=C5)C=C(C=C4)O |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3C4=C(CCN3C5=CC=CC=C5)C=C(C=C4)O |
Origin of Product |
United States |
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